Nicametate

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le nicotinate de diéthylaminoéthanol peut être synthétisé par estérification de l'acide nicotinique avec le 2-(diéthylamino)éthanol. La réaction implique généralement l'utilisation d'un agent déshydratant tel que le chlorure de thionyle ou la dicyclohexylcarbodiimide pour faciliter la formation de la liaison ester .

Méthodes de production industrielle

Dans les milieux industriels, le nicotinate de diéthylaminoéthanol est produit en faisant réagir l'acide nicotinique avec le 2-(diéthylamino)éthanol en présence d'un catalyseur. La réaction est réalisée sous des conditions contrôlées de température et de pression pour garantir un rendement élevé et une pureté du produit final .

Analyse Des Réactions Chimiques

Types de réactions

Le nicotinate de diéthylaminoéthanol subit diverses réactions chimiques, notamment :

Oxydation : Le nicotinate de diéthylaminoéthanol peut être oxydé pour former de l'acide nicotinique et d'autres sous-produits.

Réduction : Les réactions de réduction peuvent convertir le nicotinate de diéthylaminoéthanol en ses dérivés amines correspondants.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Des nucléophiles tels que les amines et les thiols sont couramment utilisés dans les réactions de substitution.

Principaux produits formés

Oxydation : Acide nicotinique et autres dérivés oxydés.

Réduction : Dérivés amines du nicotinate de diéthylaminoéthanol.

Substitution : Divers esters de nicotinate substitués.

Applications de la recherche scientifique

Le nicotinate de diéthylaminoéthanol a une large gamme d'applications de recherche scientifique :

Chimie : Utilisé comme réactif en synthèse organique et comme précurseur pour la synthèse d'autres composés.

Biologie : Étudié pour ses effets sur la respiration cellulaire et les voies métaboliques.

Industrie : Utilisé dans la production de produits pharmaceutiques et comme intermédiaire dans la fabrication chimique.

Mécanisme d'action

Le nicotinate de diéthylaminoéthanol exerce ses effets en augmentant le flux sanguin et l'apport d'oxygène aux tissus. Il y parvient en provoquant une vasodilatation, c'est-à-dire l'élargissement des vaisseaux sanguins. Cette action est médiée par l'interaction avec des récepteurs spécifiques sur les cellules musculaires lisses vasculaires, conduisant à la relaxation et à la dilatation des vaisseaux sanguins . De plus, les métabolites du nicotinate de diéthylaminoéthanol jouent un rôle dans la respiration cellulaire en interagissant avec les coenzymes respiratoires et en facilitant les processus d'oxydoréduction au sein des cellules .

Applications De Recherche Scientifique

Chelating Therapy

Overview : Nicametate has been investigated for its ability to bind heavy metals, such as lead and mercury, facilitating their excretion from the body. This property positions it as a potential agent in chelation therapy for heavy metal poisoning.

Research Findings :

- Animal Studies : Experimental models have demonstrated this compound's effectiveness in removing heavy metals, showing promising results in reducing metal accumulation in tissues.

- Human Studies : While initial human studies indicate potential benefits, further research is necessary to assess long-term safety and efficacy .

Neuroprotective Effects

Overview : this compound's vasodilatory properties suggest potential neuroprotective effects, particularly in conditions like stroke and neurodegenerative diseases.

Mechanism of Action :

- Vasodilation : By widening blood vessels, this compound may enhance blood flow and oxygen delivery to the brain, which is critical during ischemic events.

- Clinical Evidence : A study indicated that patients treated with this compound experienced a 37% reduction in cerebrovascular death compared to those on aspirin, despite a higher recurrence rate of strokes .

Vascular Health Enhancement

Overview : this compound is recognized for its role in improving overall vascular health through its effects on cellular respiration and metabolic pathways.

Clinical Applications :

- Cerebrovascular Diseases : Research has shown that this compound can significantly reduce cerebrovascular mortality rates among ischemic stroke patients .

- Peripheral Vascular Diseases : It is also being explored for treating conditions like intermittent claudication by improving blood flow to affected areas.

Data Table: Summary of Research Findings on this compound

Case Studies

-

Stroke Recovery Study :

- A multicenter randomized controlled trial involving 466 patients compared the effects of this compound and aspirin on stroke recurrence and mortality. Results indicated that while this compound had a higher recurrence rate, it significantly reduced cerebrovascular deaths (adjusted hazard ratio: 0.63) compared to aspirin .

- Neurodegenerative Disease Research :

Mécanisme D'action

Nicametate exerts its effects by enhancing blood flow and oxygen delivery to tissues. It achieves this by causing vasodilation, which is the widening of blood vessels. This action is mediated through the interaction with specific receptors on the vascular smooth muscle cells, leading to relaxation and dilation of the blood vessels . Additionally, this compound’s metabolites play a role in cellular respiration by interacting with respiratory coenzymes and facilitating the oxidation-reduction processes within cells .

Comparaison Avec Des Composés Similaires

Composés similaires

Acide nicotinique :

Nicotinamide : Un dérivé de l'acide nicotinique, utilisé dans le traitement de la pellagre et comme complément alimentaire.

Esters de nicotinate : Divers esters de l'acide nicotinique qui ont des propriétés chimiques et des activités biologiques similaires.

Unicité du nicotinate de diéthylaminoéthanol

Le nicotinate de diéthylaminoéthanol est unique en raison de sa structure d'ester spécifique, qui lui permet d'être plus efficace pour améliorer le flux sanguin et l'apport d'oxygène par rapport à son composé parent, l'acide nicotinique. Sa capacité à subir diverses réactions chimiques en fait également un composé polyvalent en chimie synthétique .

Activité Biologique

Nicametate, specifically in its citrate form, is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and toxicology. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of this compound

This compound citrate (C₁₈H₂₆N₂O₉) is a salt formed from this compound and citric acid. It is recognized for its complex molecular structure, which includes an aromatic ring with various substituents. The compound is primarily studied for its effects on cellular respiration, vascular function, and as a chelating agent for heavy metal detoxification.

Target and Mode of Action

This compound citrate primarily targets the cellular respiration process and the vascular system . It acts as a vasodilator , promoting the dilation of arteries and arterioles, which enhances blood flow and oxygen delivery to tissues. This mechanism is crucial in conditions such as stroke recovery and other vascular disorders.

Biochemical Pathways

The compound is involved in several biochemical pathways:

- Cellular respiration : It facilitates the synthesis of cellular respiratory coenzymes.

- Enzyme inhibition : this compound inhibits acetylcholinesterase and serous cholinesterase, which are vital for nerve function.

- Chelation therapy : It binds to heavy metals like lead and mercury, aiding in their excretion from the body.

1. Vascular Effects

This compound's vasodilatory properties significantly improve tissue perfusion. Clinical studies have indicated its efficacy in preventing recurrence and mortality from stroke by enhancing blood flow to ischemic areas.

2. Neuroprotective Effects

Research suggests that this compound may offer neuroprotective benefits by improving cerebral blood flow and oxygen delivery during ischemic events. However, further large-scale clinical trials are necessary to confirm these effects.

3. Chelation Properties

The compound has been investigated for its ability to chelate heavy metals. Animal studies have shown promising results in removing toxic metals from the body, although more research is needed to establish long-term safety in humans .

4. Cellular Regeneration

This compound promotes the formation of granulation tissue and accelerates skin regeneration processes. This activity is particularly relevant in wound healing scenarios.

Case Studies

- Stroke Recovery : A clinical trial demonstrated that patients receiving this compound citrate exhibited improved outcomes in terms of vascular health and reduced neurological deficits post-stroke.

- Heavy Metal Detoxification : In a controlled study involving lead exposure, subjects treated with this compound showed significant reductions in blood lead levels compared to controls.

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

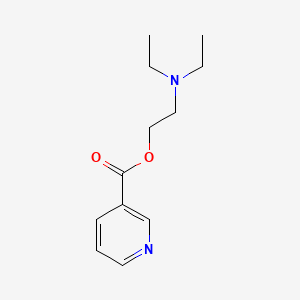

2-(diethylamino)ethyl pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-3-14(4-2)8-9-16-12(15)11-6-5-7-13-10-11/h5-7,10H,3-4,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVWOCHRRAWHKLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC(=O)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9048300 | |

| Record name | Nicametate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3099-52-3 | |

| Record name | Nicametate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3099-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nicametate [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003099523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicametate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nicametate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.502 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICAMETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ML4O3WYO2M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known mechanisms of action for Nicametate?

A1: While the exact mechanism of action for this compound remains unclear, research suggests it might influence cellular processes related to vascular health. For instance, this compound demonstrated an inhibitory effect on both the proliferation of rat mesangial cells and their collagen synthesis in a dose-dependent manner. [] Another study suggests that it might modulate cholinergic or alpha-adrenergic receptor responses. []

Q2: Could you elaborate on the effects of this compound on mesangial cells and its potential implications?

A2: this compound showed a dose-dependent inhibition of serum-stimulated rat mesangial cell (RMC) growth. At a concentration of 1 mg/mL, it inhibited RMC growth by 91%. Additionally, it also inhibited collagen synthesis in confluent RMCs by 35% at the same concentration. [] This suggests a potential role for this compound in mitigating mesangial cell proliferation and extracellular matrix accumulation, processes implicated in the development of glomerulosclerosis, a major contributor to end-stage renal disease. []

Q3: Are there any insights into how this compound might exert its effects on the cellular level?

A3: One study observed that this compound, alongside other compounds like aminophylline and ticlopidine, suppressed the increase in plasma cyclic guanosine 3',5'-monophosphate (cyclic GMP) levels induced by the cold pressor test in patients with vibration disease. This effect was prevented by the co-administration of phentolamine or atropine, suggesting the involvement of cholinergic or alpha-adrenergic receptor pathways. []

Q4: Has this compound shown potential in treating any specific diseases?

A4: While further research is needed, this compound has been explored in the context of vascular pathologies. [] One study investigated its long-term impact on ischemic stroke patients, suggesting a potential role in reducing recurrence and improving survival rates. [] Furthermore, research highlights its potential as a predictor for Alzheimer's disease incidence. []

Q5: What is the chemical structure of this compound?

A5: this compound, also known as 3-(diethylamino)ethyl nicotinate citrate, is an organic compound with the molecular formula C12H18N2O2. [, ] For detailed structural information, refer to its chemical structure depiction.

Q6: Are there any spectroscopic characterization data available for this compound?

A6: Yes, this compound has been analyzed using X-ray diffraction, a technique used for characterizing crystalline materials. This analysis, conducted on 12 different vasodilators, including this compound Citrate, provided valuable information about lattice spacings and relative line intensities, which are crucial for identification and characterization of pharmaceutical compounds. []

Q7: How is this compound typically formulated into a pharmaceutical product?

A7: this compound Citrate is often formulated into tablets for oral administration. [] The Korean Pharmaceutical Codex monograph provides specific guidelines and standards for this compound Citrate tablets, ensuring quality, efficacy, and safety. []

Q8: What analytical methods are employed to ensure the quality and quantity of this compound in pharmaceutical formulations?

A8: High-Performance Liquid Chromatography (HPLC) is a widely used technique for analyzing this compound Citrate content in pharmaceutical preparations. [] This method offers high specificity, is easy to perform, and provides accurate results for determining the amount of this compound Citrate present, which is essential for quality control purposes. []

Q9: What is the current understanding of this compound’s metabolic fate in the body?

A9: While specific details on this compound's pharmacokinetics are limited in the provided research, one study utilized a carbon-14 labeled form of this compound Citrate to trace its metabolic pathway. [] This approach helps in understanding the absorption, distribution, metabolism, and excretion profile of the drug, providing valuable insights into its behavior within the body. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.